molecular formula C10H10N4O B13745968 Benzamide, 4-amino-N-(2-imidazolyl)- CAS No. 36855-67-1

Benzamide, 4-amino-N-(2-imidazolyl)-

Katalognummer: B13745968
CAS-Nummer: 36855-67-1
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: FSODIQQHMZLLSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-amino-N-(2-imidazolyl)- is a compound that features both benzamide and imidazole functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, known for its electron-rich nature, allows for diverse interactions with biological receptors, making it a valuable scaffold in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-N-(2-imidazolyl)- typically involves the condensation of aniline derivatives with imidazole-containing compounds. One common method includes the reaction of phthalic anhydride with aniline and 2,3-diaminomaleonitrile under controlled conditions to yield the desired product . The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of Benzamide, 4-amino-N-(2-imidazolyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-amino-N-(2-imidazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-amino-N-(2-imidazolyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzamide, 4-amino-N-(2-imidazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form stable complexes with proteins, influencing their activity. This interaction is often mediated through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide, p-amino-: Similar structure but lacks the imidazole ring.

    N-Phenylbenzamide derivatives: Contain phenyl groups instead of imidazole.

    Imidazole derivatives: Compounds with similar imidazole rings but different substituents.

Uniqueness

Benzamide, 4-amino-N-(2-imidazolyl)- is unique due to the combination of the benzamide and imidazole functional groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

36855-67-1

Molekularformel

C10H10N4O

Molekulargewicht

202.21 g/mol

IUPAC-Name

4-amino-N-(1H-imidazol-2-yl)benzamide

InChI

InChI=1S/C10H10N4O/c11-8-3-1-7(2-4-8)9(15)14-10-12-5-6-13-10/h1-6H,11H2,(H2,12,13,14,15)

InChI-Schlüssel

FSODIQQHMZLLSA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.